molecular formula C8H4ClF3O2 B052630 3-Chloro-4-(trifluoromethyl)benzoic acid CAS No. 115754-20-6

3-Chloro-4-(trifluoromethyl)benzoic acid

Cat. No. B052630
M. Wt: 224.56 g/mol
InChI Key: UDXPRKSPAZWHQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Chloro-4-(trifluoromethyl)benzoic acid often involves halogenation and functional group transformation strategies. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid was achieved from methyl 2,3,4,5-tetrafluorobenzoate via a multi-step process, demonstrating the complexity and versatility of synthetic approaches for halogenated benzoic acids (Shuitao Yu et al., 2015).

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids, such as 3-Chloro-2,4,5-trifluorobenzoic acid, reveals the influence of substituents on the benzene ring. The carboxyl group's orientation relative to the benzene ring and the intermolecular hydrogen bonding play crucial roles in determining the compound's structural characteristics and reactivity (Ji-cai Quan & Hong-Shun Sun, 2012).

Chemical Reactions and Properties

The reactivity of 3-Chloro-4-(trifluoromethyl)benzoic acid is shaped by the presence of the chloro and trifluoromethyl groups, which can undergo various chemical reactions. The conversion of (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids under specific conditions illustrates the potential for functional group transformations in similar compounds (Seema Sahi et al., 2014).

Scientific Research Applications

  • Scientific Field: Chemical Engineering

    • Application : “3-Chloro-4-(trifluoromethyl)benzoic acid” has been used in a continuous flow aromatic nitration process .
    • Method of Application : This process was developed with mixed acid within droplet-based microreactors .
    • Results or Outcomes : The effects of key operating parameters were characterized on the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid .
  • Scientific Field: Analytical Chemistry

    • Application : This compound has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
    • Method of Application : The compound is added to the sample before analysis to ensure the accuracy and precision of the GC/MS method .
    • Results or Outcomes : The use of “3-Chloro-4-(trifluoromethyl)benzoic acid” as an internal standard can improve the reliability of the analytical results .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : A salt of a similar compound, 3,4,5-trifluorobenzoic acid, has been used to improve the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment .
    • Method of Application : The compound is used in the formulation of the drug to enhance its pharmacokinetic properties .
    • Results or Outcomes : The use of this compound in the drug formulation can improve the drug’s effectiveness in treating benign prostatic hyperplasia .
  • Scientific Field: Synthetic Chemistry

    • Application : This compound has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
    • Method of Application : The compound is used as a reagent in the coupling reaction .
    • Results or Outcomes : The use of “3-Chloro-4-(trifluoromethyl)benzoic acid” in this reaction leads to the formation of salicylanilide 4-(trifluoromethyl)benzoates .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : A salt of a similar compound, 3,4,5-trifluorobenzoic acid, has been used to improve the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment .
    • Method of Application : The compound is used in the formulation of the drug to enhance its pharmacokinetic properties .
    • Results or Outcomes : The use of this compound in the drug formulation can improve the drug’s effectiveness in treating benign prostatic hyperplasia .

properties

IUPAC Name

3-chloro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXPRKSPAZWHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611137
Record name 3-Chloro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethyl)benzoic acid

CAS RN

115754-20-6
Record name 3-Chloro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(trifluoromethyl)benzoic acid
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